molecular formula C6H8O2 B13813057 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI)

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI)

Katalognummer: B13813057
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: YLUVSOSEFIBPKJ-VOERYJCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) is an organic compound characterized by its unique structure, which includes a hexadienal backbone with a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with simple organic molecules such as hexadiene and appropriate hydroxylating agents.

    Reaction Conditions: The reaction conditions may include specific catalysts, solvents, and temperature controls to ensure the correct (E,Z) configuration.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadienal derivatives, while reduction could produce hexadienol compounds.

Wissenschaftliche Forschungsanwendungen

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group and the conjugated double bonds play a crucial role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Hexadienal: Lacks the hydroxyl group, making it less reactive in certain reactions.

    5-Hydroxyhexanal: Has a different arrangement of double bonds, affecting its chemical properties.

    2,4-Hexadienal,5-hydroxy-,(E,E): Different geometric isomer with distinct reactivity.

Uniqueness

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) is unique due to its specific (E,Z) configuration and the presence of both a hydroxyl group and conjugated double bonds, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H8O2

Molekulargewicht

112.13 g/mol

IUPAC-Name

(3Z,5E)-6-hydroxyhexa-3,5-dien-2-one

InChI

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2-,5-3+

InChI-Schlüssel

YLUVSOSEFIBPKJ-VOERYJCWSA-N

Isomerische SMILES

CC(=O)/C=C\C=C\O

Kanonische SMILES

CC(=O)C=CC=CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.